molecular formula C17H16N2O3S B2829778 N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235015-99-2

N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2829778
CAS RN: 1235015-99-2
M. Wt: 328.39
InChI Key: JQDHXLMDGCGHJY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide, also known as COA-Cl, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of oxazoles and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study demonstrated the synthesis of heterocyclic compounds derived from a similar key precursor, exploring their antitumor activities. These compounds showed significant inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (H. Shams et al., 2010).

Antifungal and Antimicrobial Applications

  • Another research effort focused on the synthesis of novel triazole compounds containing a thioamide group, which were evaluated for their antifungal and plant growth regulating activities (Li Fa-qian et al., 2005).

Anticancer Evaluation

  • New thiazolo[3,2-b][1,2,4]triazol-6-ones were synthesized and evaluated for their anticancer activity. These compounds displayed activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines, highlighting their therapeutic potential (Roman Lesyk et al., 2007).

Mycobacterium tuberculosis Inhibition

  • A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were developed as novel inhibitors of Mycobacterium tuberculosis. One compound, in particular, showed promising inhibition against drug-sensitive MTB strains without cytotoxicity at relevant concentrations (Ganesh S. Pedgaonkar et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(18(13-5-6-13)9-12-7-8-23-11-12)10-19-14-3-1-2-4-15(14)22-17(19)21/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDHXLMDGCGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide

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